[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a pyrrolidine core substituted with a 2-aminoethyl group and a cyclopropylcarbamoyl moiety. Its structural complexity, including the stereochemistry of the pyrrolidine ring and the cyclopropyl group, makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological or oncological pathways . The tert-butyl ester group enhances stability during synthetic processes, while the aminoethyl side chain provides a reactive handle for further functionalization.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17(11-4-5-11)12-6-8-16(10-12)9-7-15/h11-12H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQLPGGJOUMGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing structural motifs such as carbamate esters, pyrrolidine/piperidine cores, or aminoethyl substituents. Key differences in physicochemical properties, synthetic utility, and biological activity are highlighted.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Core Structure Impact: Pyrrolidine vs. Piperidine derivatives (e.g., [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-...) offer greater conformational flexibility, which may improve solubility . Cyclopentane vs. Pyrrolidine: The cyclopentane core in ’s compound supports a fused heterocyclic system, likely optimizing interactions with kinases or GPCRs .
Substituent Effects: Aminoethyl vs. Cyanoethyl: The aminoethyl group (target compound) provides a primary amine for crosslinking or salt bridge formation in drug-receptor interactions. In contrast, cyanoethyl substituents () increase polarity and may reduce membrane permeability . Benzyl vs. tert-Butyl Esters: Benzyl esters () are more labile under acidic conditions, whereas tert-butyl esters (target compound) are stable during standard synthetic steps but require strong acids (e.g., TFA) for deprotection .
Stereochemical Considerations: The (S)-configuration in [(S)-1-((s)-2-amino-propionyl)-pyrrolidin-3-yl]-... () enhances metabolic stability compared to racemic mixtures, a critical factor in pharmacokinetics .
Commercial Availability: Several analogs (e.g., [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester) are discontinued, suggesting challenges in scalability or stability .
Biological Activity
The compound [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester, also known by its CAS number 173340-52-8, is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H27N3O2
- Molecular Weight : 243.351 g/mol
- CAS Number : 173340-52-8
The compound features a pyrrolidine moiety linked to a cyclopropyl group through a carbamate functional group, which is essential for its biological activity.
Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). It is hypothesized to modulate neurotransmitter systems, potentially affecting calcium channel activity and neuropeptide release.
Interaction with Calcium Channels
A study highlighted that cyclopropyl derivatives exhibit binding affinity towards the alpha(2)-delta subunit of voltage-gated calcium channels. This interaction is crucial for the modulation of neurotransmitter release, suggesting a role in pain management similar to that of pregabalin and gabapentin .
Antinociceptive Effects
Several studies have investigated the antinociceptive properties of this compound. In vivo experiments demonstrated significant pain relief in rodent models, indicating potential use in treating neuropathic pain. The efficacy was comparable to established analgesics, providing a promising avenue for further exploration.
Neuroprotective Properties
The compound has also shown neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer's disease .
Case Studies and Research Findings
| Study | Objective | Key Findings |
|---|---|---|
| Study 1 | Evaluate antinociceptive effects | Showed significant reduction in pain response in rodent models compared to control. |
| Study 2 | Investigate neuroprotective effects | Reduced markers of oxidative stress and inflammation in neuronal cultures. |
| Study 3 | Assess binding affinity to calcium channels | Confirmed high binding affinity to alpha(2)-delta subunit, enhancing neurotransmitter modulation. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
